2-chloro-4-pyrrolidinobenzoic acid

Description

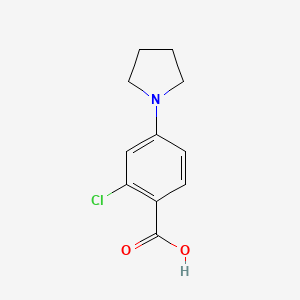

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h3-4,7H,1-2,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZLYZCZDQIOIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377012 | |

| Record name | 2-Chloro-4-(pyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192513-60-3 | |

| Record name | 2-Chloro-4-(1-pyrrolidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192513-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(pyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-4-pyrrolidinobenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-chloro-4-pyrrolidinobenzoic acid (CAS No: 192513-60-3), a key building block in contemporary medicinal chemistry. This document details its structural features, physicochemical characteristics, and outlines a plausible synthetic pathway based on established chemical principles. Furthermore, it explores its significant application as a crucial intermediate in the development of therapeutic agents, particularly as demonstrated in the synthesis of monoacylglycerol lipase (MAGL) inhibitors. This guide is intended to serve as a vital resource for researchers engaged in drug discovery and organic synthesis, offering foundational knowledge to facilitate further innovation.

Introduction and Core Molecular Features

2-Chloro-4-pyrrolidinobenzoic acid is a substituted aromatic carboxylic acid of significant interest in the pharmaceutical and chemical research sectors. Its molecular structure is characterized by a benzoic acid core, substituted with a chlorine atom at the 2-position and a pyrrolidine ring at the 4-position. This unique arrangement of functional groups—a carboxylic acid, a halogenated aromatic ring, and a cyclic amine—renders it a versatile scaffold for the synthesis of more complex molecular architectures.[1]

The presence of the carboxylic acid and the pyrrolidine's secondary amine offer multiple points for chemical modification, such as the formation of amides, esters, and salts.[1] The pyrrolidine moiety is a prevalent feature in many pharmaceuticals, often incorporated to modulate a compound's pharmacokinetic properties, including solubility, metabolic stability, and receptor binding affinity. As a derivative of para-aminobenzoic acid (PABA), it belongs to a class of compounds that are foundational in the development of a wide array of therapeutic agents.[1]

Molecular Structure:

Figure 1: Chemical Structure of 2-chloro-4-pyrrolidinobenzoic acid.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of 2-Chloro-4-pyrrolidinobenzoic Acid

| Property | Value | Source |

| CAS Number | 192513-60-3 | |

| Molecular Formula | C₁₁H₁₂ClNO₂ | |

| Molecular Weight | 225.67 g/mol | |

| IUPAC Name | 2-chloro-4-(pyrrolidin-1-yl)benzoic acid | |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| pKa | Not available | N/A |

Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental spectra, the following are predicted spectroscopic characteristics. These are valuable for guiding the identification and characterization of the compound in a laboratory setting.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the electron-withdrawing chloro group and the electron-donating pyrrolidine group. The pyrrolidine protons would appear as multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR would display signals for the carboxylic acid carbon, the aromatic carbons (with shifts influenced by the substituents), and the carbons of the pyrrolidine ring.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, a strong C=O stretching absorption, and C-N stretching vibrations, in addition to bands corresponding to the substituted aromatic ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis and Manufacturing

A specific, peer-reviewed synthesis protocol for 2-chloro-4-pyrrolidinobenzoic acid is not extensively detailed in the literature. However, a plausible and efficient synthetic route can be proposed based on well-established named reactions in organic chemistry, such as the Buchwald-Hartwig amination or nucleophilic aromatic substitution.

A likely precursor for this synthesis is 2,4-dichlorobenzoic acid. The regioselectivity of the substitution reaction is a key consideration. The chlorine atom at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position, which is sterically hindered by the adjacent carboxylic acid group.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.

Figure 2: Proposed synthesis workflow for 2-chloro-4-pyrrolidinobenzoic acid.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To an oven-dried reaction vessel, add 2,4-dichlorobenzoic acid, a palladium catalyst (e.g., palladium(II) acetate), and a suitable ligand (e.g., XPhos).

-

Addition of Reagents: Add a base (e.g., potassium carbonate or cesium carbonate) and the appropriate solvent (e.g., toluene or dioxane).

-

Reactant Addition: Add pyrrolidine to the reaction mixture.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for a specified time, monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture and perform an aqueous work-up. The product can then be purified by recrystallization or column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The primary documented application of 2-chloro-4-pyrrolidinobenzoic acid is as a key intermediate in the synthesis of small molecule inhibitors targeting enzymes of therapeutic interest.

Intermediate in the Synthesis of MAGL Inhibitors

A notable application is in the preparation of piperazine derivatives that act as monoacylglycerol lipase (MAGL) inhibitors.[2][3] MAGL is an enzyme that plays a crucial role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG).[3] Inhibition of MAGL is a promising therapeutic strategy for treating neuroinflammatory and neurodegenerative diseases, pain, and cancer.[2][3]

In this context, 2-chloro-4-pyrrolidinobenzoic acid is used to form an amide bond with a piperazine derivative. This reaction is typically facilitated by a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).[2][3]

Figure 3: Role in the synthesis of MAGL inhibitor precursors.

Experimental Protocol: Amide Coupling for MAGL Inhibitor Synthesis [2][3]

-

Reaction Setup: In a suitable solvent such as DMF (dimethylformamide), dissolve 2-chloro-4-pyrrolidin-1-yl-benzoic acid, the piperazine derivative, and a coupling agent like HATU.

-

Base Addition: Add a base, for instance, DIPEA, to the mixture.

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate analytical technique.

-

Work-up: The reaction is typically worked up by the addition of water to precipitate the product, which is then collected by filtration. Further purification can be achieved by chromatography if necessary.

Safety and Handling

As with any chemical reagent, 2-chloro-4-pyrrolidinobenzoic acid should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Chloro-4-pyrrolidinobenzoic acid is a valuable and versatile building block in medicinal chemistry. Its unique structural features provide a robust platform for the synthesis of complex, biologically active molecules. Its demonstrated utility in the synthesis of MAGL inhibitors underscores its importance in the development of novel therapeutics for a range of challenging diseases. While detailed experimental data on the compound itself is somewhat limited in public databases, its synthetic accessibility and proven applicability ensure its continued relevance in the field of drug discovery. Further research into its properties and novel applications is warranted.

References

- US Patent 11,390,610 B2. Piperazine derivatives as MAGL inhibitors.

- WO Patent 2019/072785 A1. Piperazine derivatives as MAGL inhibitors.

Sources

"2-chloro-4-pyrrolidinobenzoic acid" CAS number 192513-60-3

An In-depth Technical Guide to 2-chloro-4-pyrrolidinobenzoic acid (CAS: 192513-60-3)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-chloro-4-pyrrolidinobenzoic acid, a key chemical intermediate in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes its chemical properties, synthesis protocols, analytical methodologies, and its strategic importance as a molecular scaffold.

Introduction: A Versatile Building Block

2-Chloro-4-pyrrolidinobenzoic acid (CAS No. 192513-60-3) is a substituted aromatic carboxylic acid of significant interest in the pharmaceutical and life sciences sectors. Its structure, featuring a benzoic acid core with a chlorine atom at the 2-position and a pyrrolidine ring at the 4-position, presents a unique combination of functional groups.[1] This arrangement makes it a valuable scaffold for synthesizing more complex molecules.[1]

The pyrrolidine moiety is a frequently occurring heterocycle in a wide array of FDA-approved drugs and biologically active compounds, valued for its ability to increase three-dimensional complexity, influence molecular conformation, and improve pharmacokinetic profiles.[2] The strategic placement of a chlorine atom, a common substituent in pharmaceuticals, can modulate a molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its binding affinity to biological targets.[3] This guide delves into the core technical aspects of this compound, providing field-proven insights into its synthesis, analysis, and application.

Physicochemical and Structural Characteristics

The compound's properties are dictated by its distinct structural features: the acidic carboxyl group, the basic pyrrolidine nitrogen, and the electron-withdrawing chloro substituent on the aromatic ring.

| Property | Value | Source |

| CAS Number | 192513-60-3 | [4][5] |

| Molecular Formula | C₁₁H₁₂ClNO₂ | [1][5] |

| Molecular Weight | 225.67 g/mol | [1][5] |

| IUPAC Name | 2-chloro-4-(pyrrolidin-1-yl)benzoic acid | [1] |

| Synonyms | 2-chloro-4-(1-pyrrolidinyl)benzoic acid | |

| Appearance | Off-white to white solid (typical) | [6] |

| Storage | Store sealed in a dry environment at 2-8°C | [1] |

Synthesis Strategy and Protocol

The construction of the 2-chloro-4-pyrrolidinobenzoic acid framework is most efficiently achieved through a convergent synthesis approach. The primary strategy involves a nucleophilic aromatic substitution (SNAr) reaction, where the more activated halogen at the 4-position of a di-substituted precursor is displaced by pyrrolidine.

Rationale for Synthetic Route

The choice of 2,4-dichlorobenzoic acid as the starting material is strategic. The chlorine atom at the 4-position is para to the electron-withdrawing carboxylic acid group, making it significantly more activated towards nucleophilic attack than the chlorine at the 2-position. This regioselectivity is crucial for achieving a high yield of the desired product without significant side-product formation.

Visualizing the Synthesis Workflow

Caption: General workflow for the synthesis of 2-chloro-4-pyrrolidinobenzoic acid.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical principles for analogous reactions.[1]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichlorobenzoic acid (1.0 eq) and a suitable high-boiling point solvent such as DMSO or NMP.

-

Addition of Nucleophile: Add pyrrolidine (2.5 eq) to the flask. The excess pyrrolidine acts as both the nucleophile and a base to neutralize the HCl generated during the reaction.

-

Heating: Heat the reaction mixture to 120-140°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching and Isolation: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water.

-

Acidification: Acidify the aqueous mixture by slowly adding a 1M HCl solution until the pH is approximately 2-3. This step protonates the carboxylate, causing the product to precipitate out of the solution.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any remaining salts and impurities.

-

Drying: Dry the collected solid in a vacuum oven at 60°C overnight to yield the final product, 2-chloro-4-pyrrolidinobenzoic acid.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for 2-chloro-4-pyrrolidinobenzoic acid itself are not extensively documented in publicly available literature, its value lies in its role as a versatile intermediate. The pyrrolidine scaffold is a cornerstone in the development of drugs for various therapeutic areas.[2]

-

Scaffold for Bioactive Molecules: The compound provides a robust framework for library synthesis. The carboxylic acid group can be readily converted to amides, esters, or other functional groups, while the pyrrolidine nitrogen offers a point for further derivatization.

-

Potential Antimicrobial Agents: Derivatives of 2-chlorobenzoic acid have been synthesized and evaluated for their antimicrobial activity, showing potential against both Gram-positive and Gram-negative bacteria.[7] This suggests that novel derivatives of 2-chloro-4-pyrrolidinobenzoic acid could be explored for similar applications.

-

Central Nervous System (CNS) Agents: The pyrrolidine-2,5-dione structure, which can be synthesized from pyrrolidine derivatives, is a valuable scaffold in the treatment of epilepsy and other CNS disorders.[2]

-

Enzyme Inhibition: Pyrrolidine-bearing compounds have been successfully developed as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), which are involved in DNA damage repair processes.[2]

Analytical and Quality Control Methodologies

Ensuring the purity and identity of 2-chloro-4-pyrrolidinobenzoic acid is critical for its use in research and synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.

Primary Analytical Techniques

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for assessing purity and quantifying the compound. It separates the target molecule from starting materials, by-products, and degradation products.[8]

-

Mass Spectrometry (MS): Used for confirming the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by providing detailed information about the arrangement of atoms.

-

Infrared (IR) Spectroscopy: Used to identify the key functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches.

Visualizing the Analytical Workflow

Caption: A typical quality control workflow for chemical intermediates.

Validated RP-HPLC Method Protocol

This is a representative protocol adapted from methods used for similar N-pyrrolylcarboxylic acids.[8]

-

Instrumentation: A standard HPLC system with a UV/VIS detector.

-

Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of Acetonitrile and Phosphate Buffer (pH=3) in a 50:50 (v/v) ratio. The acidic pH ensures the carboxylic acid is protonated for better retention and peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 225 nm, chosen to capture the UV absorbance of the aromatic ring.

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase to a concentration of approximately 0.1 mg/mL.

-

Injection Volume: 10 µL.

-

Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, selectivity, and limits of detection (LOD) and quantification (LOQ).[8]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds like 2-chlorobenzoic acid and N-(2-Chloroethyl)pyrrolidine hydrochloride provide a basis for safe handling.

-

Hazards: Assumed to be harmful if swallowed or inhaled.[6] Causes skin and serious eye irritation.[6][9]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[6] Use in a well-ventilated area or under a chemical fume hood.[6]

-

First Aid:

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][6]

Conclusion

2-Chloro-4-pyrrolidinobenzoic acid stands out as a strategically designed chemical intermediate. Its unique combination of a reactive carboxylic acid, a pharmacologically significant pyrrolidine ring, and a modulating chloro-substituent makes it a valuable asset for medicinal chemists. The straightforward, regioselective synthesis and well-established analytical methods for quality control further enhance its utility. For researchers in drug discovery, this compound represents a reliable and versatile starting point for the development of novel therapeutics targeting a wide range of diseases.

References

-

Aaron Chemicals LLC. Safety Data Sheet: 2-Chloro-4-pyrrolidinobenzoic Acid. Available from: [Link]

-

Attanasi, O. A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 809. Available from: [Link]

-

Mehta, S., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug Research, 64(4), 208-213. Available from: [Link]

-

Saha, R., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances, 11(32), 19686-19714. Available from: [Link]

-

Lemmerer, A., Esterhuysen, C., & Bernstein, J. (2010). Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). Journal of Pharmaceutical Sciences, 99(9), 4054-4071. Available from: [Link]

-

Lemmerer, A. (2020). 2-Chloro-4-nitrobenzoic acid as a coformer with pharmaceutical cocrystals and molecular salts. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 8), 746-752. Available from: [Link]

-

ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Available from: [Link]

- Google Patents. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.

- Google Patents. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.

-

MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). Available from: [Link]

-

Patsnap Eureka. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Available from: [Link]

-

Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 265-271. Available from: [Link]

-

PubChem. 2-Chloro-4-nitrobenzoic acid. Available from: [Link]

-

U.S. Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Available from: [Link]

-

Jaroszewski, J. J., et al. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. Molecules, 26(15), 4437. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. aaronchem.com [aaronchem.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 9. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to 2-Chloro-4-pyrrolidinobenzoic Acid: Synthesis, Characterization, and Applications

Prepared by: Gemini, Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-4-pyrrolidinobenzoic acid (CAS No. 192513-60-3), a key chemical intermediate in contemporary medicinal chemistry. Lacking extensive documentation in peer-reviewed literature, this whitepaper consolidates fundamental molecular information with reasoned, experience-driven protocols for its synthesis and characterization. We present two robust, proposed synthetic pathways—the Buchwald-Hartwig amination and a classical Nucleophilic Aromatic Substitution (SNAr)—providing a rationale for precursor selection and reaction conditions. Furthermore, a detailed analytical workflow is outlined, including predicted spectroscopic data (1H NMR, 13C NMR, IR, and MS) to create a self-validating system for compound verification. This guide is intended to empower researchers in drug discovery and process development with the foundational knowledge required to effectively synthesize, verify, and utilize this versatile molecular scaffold.

Molecular Overview and Strategic Importance

2-Chloro-4-pyrrolidinobenzoic acid is a disubstituted benzoic acid derivative featuring a strategically positioned chlorine atom and a pyrrolidine moiety.[1] Its molecular structure presents a valuable combination of functional groups: a carboxylic acid amenable to amide coupling, a nucleophilic tertiary amine integrated into the pyrrolidine ring, and a chlorinated aromatic core that influences electronic properties and can serve as a handle for further modification.

The molecule's significance is underscored by its role as a key building block in the synthesis of advanced pharmaceutical agents.[1] Notably, it has been identified as a crucial intermediate in the development of monoacylglycerol lipase (MAGL) inhibitors, a promising class of therapeutics for neurological disorders and pain management. The pyrrolidine ring is a common motif in pharmaceuticals, often introduced to enhance solubility, modulate pharmacokinetic properties, and establish critical binding interactions with biological targets.[1]

Table 1: Core Molecular Properties

| Property | Value | Source |

| IUPAC Name | 2-chloro-4-(pyrrolidin-1-yl)benzoic acid | PubChem |

| CAS Number | 192513-60-3 | Benchchem[1] |

| Molecular Formula | C₁₁H₁₂ClNO₂ | Benchchem[1] |

| Molecular Weight | 225.67 g/mol | Benchchem[1] |

| Canonical SMILES | C1CCN(CC1)C2=CC(=C(C=C2)C(=O)O)Cl | PubChem |

Proposed Synthetic Pathways and Methodological Rationale

Pathway A: Palladium-Catalyzed Buchwald-Hartwig Amination

This is the preferred modern approach for forming aryl C-N bonds due to its high functional group tolerance, reliability, and generally high yields. The strategy involves the cross-coupling of a di-halogenated benzoic acid ester with pyrrolidine.

Diagram 1: Buchwald-Hartwig Amination Workflow

Caption: Proposed synthesis via Nucleophilic Aromatic Substitution.

Experimental Protocol (Proposed):

-

Nucleophilic Aromatic Substitution:

-

In a pressure-tolerant reaction vessel, combine 2,4-dichlorobenzoic acid (1.0 equiv), potassium carbonate (2.0-3.0 equiv), and a polar aprotic solvent such as DMSO or NMP (5-10 vol).

-

Add pyrrolidine (2.0-4.0 equiv). Using excess pyrrolidine can serve as both reactant and co-solvent.

-

Seal the vessel and heat to 120-150°C for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Rationale: The chlorine atom at the C4 position is more activated towards nucleophilic substitution than the C2 chlorine due to resonance stabilization of the Meisenheimer intermediate by the para-carboxylic acid group. High temperatures are typically required to overcome the activation energy for this type of transformation.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and pour it into a large volume of cold water.

-

Filter off any insoluble material.

-

Carefully acidify the aqueous solution to pH 2-3 with concentrated HCl.

-

Collect the precipitate by filtration, wash thoroughly with water to remove inorganic salts and residual solvent, and dry under vacuum.

-

If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Analytical Characterization and Data Interpretation

Verification of the molecular structure is paramount. The following section details the expected analytical data for 2-chloro-4-pyrrolidinobenzoic acid, providing a benchmark for quality control.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| 1H NMR | Aromatic Protons: Three signals in the aromatic region (~6.5-8.0 ppm). A doublet near 7.8-8.0 ppm (proton ortho to COOH), a doublet of doublets near 6.6-6.8 ppm (proton ortho to pyrrolidine and meta to COOH), and a doublet near 6.5-6.7 ppm (proton meta to COOH and ortho to pyrrolidine). Pyrrolidine Protons: Two multiplets in the aliphatic region (~3.3-3.5 ppm for α-CH₂ and ~1.9-2.1 ppm for β-CH₂). Carboxylic Acid Proton: A broad singlet (>10 ppm), which may be exchangeable with D₂O. |

| 13C NMR | Carbonyl Carbon: ~165-170 ppm. Aromatic Carbons: Six signals, with the carbon attached to the pyrrolidine being highly shielded (~150-155 ppm) and the carbon attached to the chlorine being deshielded. Other aromatic carbons will appear in the typical ~110-140 ppm range. Pyrrolidine Carbons: Two signals in the aliphatic region (~47-50 ppm for α-C and ~25-27 ppm for β-C). |

| FT-IR | O-H Stretch (Carboxylic Acid): Very broad band from ~2500-3300 cm⁻¹. C=O Stretch (Carboxylic Acid): Strong, sharp absorption at ~1680-1710 cm⁻¹. C-N Stretch: ~1340-1380 cm⁻¹. Aromatic C=C Stretches: Medium absorptions in the ~1600-1450 cm⁻¹ region. C-Cl Stretch: ~700-800 cm⁻¹. |

| Mass Spec (EI) | Molecular Ion (M⁺): Peak at m/z 225 (and 227 in a ~3:1 ratio due to the ³⁷Cl isotope). Key Fragments: Loss of -OH (m/z 208), loss of -COOH (m/z 180), and a fragment corresponding to the benzoyl cation (m/z 105) after loss of the pyrrolidine and chlorine groups, though fragmentation patterns can be complex. |

Safety, Handling, and Storage

While specific toxicological data for 2-chloro-4-pyrrolidinobenzoic acid is not available, data from structurally related compounds like 2-chlorobenzoic acid should be used to guide handling procedures.

-

Hazard Classification (Inferred):

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene), a lab coat, and safety glasses with side shields or goggles.

-

If generating dust, use a dust mask or work in a ventilated hood.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Handle in a well-ventilated area, preferably a chemical fume hood.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and strong bases. The recommended storage temperature is 2-8°C. [1]

-

Conclusion

2-Chloro-4-pyrrolidinobenzoic acid is a high-value intermediate for the synthesis of complex pharmaceutical targets. This guide provides a robust framework for its synthesis and characterization, grounded in established chemical principles. The proposed Buchwald-Hartwig and SNAr pathways offer flexibility based on available resources, while the detailed analytical predictions establish a clear benchmark for compound verification. By synthesizing technical details with practical, field-proven insights, this document serves as an essential resource for scientists working at the forefront of drug discovery and development.

References

- Google Patents. (2022). US11390610B2 - Piperazine derivatives as MAGL inhibitors.

-

NIH National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13545678, 2-chloro-4-(pyrrolidin-1-yl)benzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

NIH National Library of Medicine. (2024). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-chloro-4-(pyrrolidin-1-yl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of 2-chloro-4-(pyrrolidin-1-yl)benzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. While specific literature on this compound is limited, this document synthesizes information from structurally related molecules to present its core chemical identity, a plausible synthetic route, predicted physicochemical properties, and potential applications. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this molecule and a framework for its further investigation.

Introduction and Chemical Identity

2-chloro-4-(pyrrolidin-1-yl)benzoic acid is a unique molecule that incorporates several key functional groups: a carboxylic acid, a chlorinated aromatic ring, and a pyrrolidine moiety. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in a vast array of biologically active compounds and natural products.[1] Its presence suggests that 2-chloro-4-(pyrrolidin-1-yl)benzoic acid could serve as a valuable building block in the synthesis of novel therapeutic agents. The chloro and carboxylic acid groups on the benzene ring provide reactive handles for further chemical modifications, making it a versatile intermediate in organic synthesis.

Table 1: Chemical Identifiers for 2-chloro-4-(pyrrolidin-1-yl)benzoic acid

| Identifier | Value |

| IUPAC Name | 2-chloro-4-(pyrrolidin-1-yl)benzoic acid |

| CAS Number | 192513-60-3[2] |

| Molecular Formula | C₁₁H₁₂ClNO₂ |

| Molecular Weight | 225.67 g/mol |

| Canonical SMILES | C1CCN(CC1)C2=CC(=C(C=C2)C(=O)O)Cl |

| InChI Key | QMZLYZCZDQIOIL-UHFFFAOYSA-N |

Synthesis and Mechanistic Insights

The Ullmann condensation is a copper-catalyzed reaction that facilitates the coupling of aryl halides with amines, alcohols, and thiols.[3] In this proposed synthesis, the chlorine atom at the 4-position of 2,4-dichlorobenzoic acid is more susceptible to nucleophilic attack than the chlorine at the 2-position. This regioselectivity is attributed to the electronic effects of the carboxylic acid group and the steric hindrance at the ortho position.

Proposed Synthetic Workflow

The proposed synthesis involves the reaction of 2,4-dichlorobenzoic acid with pyrrolidine in the presence of a copper catalyst and a base.

Caption: Proposed synthetic workflow for 2-chloro-4-(pyrrolidin-1-yl)benzoic acid.

Detailed Experimental Protocol (Proposed)

This protocol is a theoretical model and would require optimization.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dichlorobenzoic acid (1 equivalent), potassium carbonate (2.5 equivalents), and copper(I) iodide (0.1 equivalents).

-

Solvent and Reagent Addition: Add anhydrous dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon). Add pyrrolidine (1.2 equivalents) to the mixture.

-

Reaction: Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water and acidify with 1M hydrochloric acid (HCl) to a pH of approximately 2-3.

-

Isolation: The product should precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-chloro-4-(pyrrolidin-1-yl)benzoic acid.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Physicochemical Properties (Predicted and Comparative)

Table 2: Predicted and Comparative Physicochemical Properties

| Property | Predicted/Comparative Value | Rationale/Reference |

| Physical State | Solid | Most substituted benzoic acids are solids at room temperature.[4] |

| Melting Point | 150-250 °C (Broad Range) | The melting point will be influenced by the crystal lattice packing. For comparison, 2-chlorobenzoic acid has a melting point of 138-140 °C, and 4-chlorobenzoic acid melts at 243 °C.[4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMF. | The carboxylic acid group provides some water solubility, but the aromatic and pyrrolidine portions are largely nonpolar. Solubility in organic solvents is expected to be good.[1] |

| pKa | ~4-5 | The carboxylic acid proton's acidity will be influenced by the electron-withdrawing chlorine and the electron-donating pyrrolidine group. The pKa of benzoic acid is 4.2. |

Potential Applications in Research and Drug Development

While there are no specific documented applications for 2-chloro-4-(pyrrolidin-1-yl)benzoic acid, its structural motifs are present in many pharmacologically active molecules. This suggests its potential as a key intermediate in the synthesis of novel compounds with a range of biological activities.

As a Scaffold in Medicinal Chemistry

-

Antimicrobial Agents: Derivatives of 2-chlorobenzoic acid have been shown to possess antimicrobial activity.[5] The addition of the pyrrolidine ring could modulate this activity and lead to the development of new antibacterial or antifungal agents.

-

Anti-inflammatory Agents: Certain benzoic acid derivatives have demonstrated anti-inflammatory properties. A complex derivative of a substituted benzoic acid has been identified as a potent VLA-4 antagonist with potential applications in treating asthma.[6]

-

Anticancer Agents: The pyrrolidine scaffold is a key component in a number of anticancer drugs. Its unique three-dimensional structure allows for specific interactions with biological targets.

-

Local Anesthetics: Research into 4-(2-chloroacetamido) benzoic acid derivatives has explored their potential as local anesthetics.[7]

In Materials Science

Substituted benzoic acids can be used as building blocks for the synthesis of polymers and other advanced materials. The specific electronic properties conferred by the chloro and pyrrolidino substituents could make this molecule an interesting candidate for applications in materials science.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity and purity of synthesized 2-chloro-4-(pyrrolidin-1-yl)benzoic acid.

Caption: A typical analytical workflow for the characterization of 2-chloro-4-(pyrrolidin-1-yl)benzoic acid.

Safety and Handling

Detailed toxicological data for 2-chloro-4-(pyrrolidin-1-yl)benzoic acid is not available. However, based on the safety information for structurally similar compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.

Conclusion

2-chloro-4-(pyrrolidin-1-yl)benzoic acid is a promising, yet underexplored, chemical entity. Its combination of a benzoic acid core, a chlorine substituent, and a pyrrolidine ring makes it a versatile building block for the synthesis of potentially bioactive molecules and novel materials. This technical guide provides a foundational understanding of this compound based on established chemical principles and data from related structures. Further experimental investigation into its synthesis, properties, and biological activity is warranted to fully unlock its potential.

References

-

Wikipedia. Ullmann condensation. [Link]

-

Mehta, S., Kumar, P., Marwaha, R. K., & Narasimhan, B. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug research, 64(4), 208–213. [Link]

-

Pavithra, J., Senthilkumar, L. K., Gokulan, D. P., Priyanka, M., Punitha, S., & Punithkumar, V. (2022). Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. International Journal of Progressive Research in Science and Engineering, 4(01), 91–95. [Link]

-

Gao, Y. L., & Wang, J. W. (2009). 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid. Acta crystallographica. Section E, Structure reports online, 65(Pt 5), o936. [Link]

-

Ferreira, M., et al. (2023). A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions. RSC Advances, 13(38), 26735-26742. [Link]

-

Wikipedia. Ullmann reaction. [Link]

-

Muro, F., et al. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist. Bioorganic & medicinal chemistry, 16(23), 9991–10000. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

Royal Society of Chemistry. 2-chlorobenzoic acid. [Link]

-

Arastirmax. SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRROLE AND PYRROLIDINE COMPOUNDS FROM 4-CHLORO-2-HYDROXYBENZOIC ACID HYDRAZIDE. [Link]

-

Amanote Research. 2-[2-Hydroxy-4-(Pyrrolidin-1-Yl)benzoyl]benzoic Acid. [Link]

-

Shanghai Amole Biotechnology Co., Ltd. 2-chloro-4-(pyrrolidin-1-yl)benzoic acid. [Link]

-

Gothwal, A., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(11), 1269. [Link]

-

Pop, F., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(19), 6598. [Link]

-

Hemming, K., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Chemistry, 6(3), 820-835. [Link]

-

de Souza, A. C. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. International Journal of Molecular Sciences, 25(13), 7208. [Link]

-

Miralles, M., et al. (2019). Dynamic Nucleophilic Aromatic Substitution of Tetrazines. Chemistry – A European Journal, 25(51), 11886-11890. [Link]

Sources

- 1. Buy 2-Chloro-4-(pyridin-2-yl)benzoic acid | 904310-61-8 [smolecule.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid | International Journal of Progressive Research in Science and Engineering [journal.ijprse.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Chloro-4-pyrrolidinobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the known physical properties of 2-chloro-4-pyrrolidinobenzoic acid, a key chemical intermediate. As Senior Application Scientist, my focus is to deliver not just data, but actionable insights grounded in established scientific principles, aiding professionals in its synthesis, characterization, and application.

Introduction: Unveiling 2-Chloro-4-pyrrolidinobenzoic Acid

2-Chloro-4-pyrrolidinobenzoic acid (CAS Number: 192513-60-3) is a substituted benzoic acid derivative of significant interest in medicinal chemistry and organic synthesis.[1] Its molecular structure features a benzoic acid core, a chlorine atom at the 2-position, and a pyrrolidine ring at the 4-position. This unique arrangement of functional groups—a carboxylic acid, an aromatic halide, and a cyclic tertiary amine—makes it a versatile scaffold for the synthesis of more complex molecules and potential drug candidates.[1]

The pyrrolidine moiety is a common structural motif in many pharmaceuticals, often introduced to modulate pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability.[1] The carboxylic acid and chloro-substituents provide reactive handles for diverse chemical modifications, positioning this compound as a valuable building block in the development of novel therapeutic agents.[1]

Physicochemical Properties: A Quantitative Overview

The physical properties of an active pharmaceutical ingredient (API) or its intermediates are critical parameters that influence every stage of the drug development process, from synthesis and purification to formulation and bioavailability.

Summary of Physical Data

Below is a summary of the available physical property data for 2-chloro-4-pyrrolidinobenzoic acid.

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-4-(pyrrolidin-1-yl)benzoic acid | PubChem[1] |

| CAS Number | 192513-60-3 | Echemi, abcr[2][3] |

| Molecular Formula | C₁₁H₁₂ClNO₂ | Benchchem[1] |

| Molecular Weight | 225.67 g/mol | Benchchem[1] |

| Melting Point | 232-234 °C | Echemi, abcr[2][3] |

| Boiling Point | Data not available; likely decomposes | Arctom[4] |

In-Depth Analysis of Physical Properties

Melting Point: The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid state. The relatively high melting point of 232-234 °C suggests a stable crystal lattice structure.[2][3] This stability is likely due to strong intermolecular forces, including hydrogen bonding between the carboxylic acid groups of adjacent molecules (forming dimers) and dipole-dipole interactions arising from the polar chloro- and pyrrolidino-substituents. A sharp, defined melting range, as indicated here, is a primary indicator of high purity for a crystalline compound.

Boiling Point: A boiling point for 2-chloro-4-pyrrolidinobenzoic acid is not reported in the available literature.[4] This is common for complex organic molecules with multiple functional groups. Such compounds often have a thermal decomposition temperature that is lower than their theoretical boiling point. The energy required to overcome the strong intermolecular forces and vaporize the molecule may instead be sufficient to break intramolecular covalent bonds, leading to degradation of the compound.

The following diagram illustrates the competing thermal pathways for a solid organic compound upon heating.

Caption: Thermal pathways for a solid compound upon heating.

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental technique for the characterization and purity assessment of a solid organic compound. The capillary method is a widely accepted and reliable technique.

Principle of the Method

A small, finely powdered sample of the substance is packed into a capillary tube and heated in a calibrated apparatus. The temperature range over which the sample is observed to melt is recorded. A pure substance will exhibit a sharp melting point (a narrow range of 0.5-2 °C), whereas an impure substance will typically melt over a wider range and at a lower temperature than the pure compound.

Step-by-Step Methodology

-

Sample Preparation: Ensure the sample of 2-chloro-4-pyrrolidinobenzoic acid is completely dry and finely powdered. This can be achieved by crushing the crystals on a watch glass with a spatula.

-

Capillary Tube Packing: Tamp the open end of a capillary tube (sealed at one end) into the powder. A small amount of sample will enter the tube. Invert the tube and gently tap it on a hard surface to cause the sample to fall to the bottom. Repeat until a packed column of 2-3 mm in height is achieved.

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus. Ensure the sample is visible through the magnifying lens.

-

Heating and Observation:

-

Set the apparatus to heat at a rapid rate initially (e.g., 10-20 °C/minute) to approach the expected melting point (232 °C).

-

When the temperature is approximately 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C/minute. This slow rate is crucial for an accurate determination.

-

Record T₁: Note the temperature at which the first drop of liquid appears.

-

Record T₂: Note the temperature at which the last solid crystal melts completely.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂.

Workflow Diagram

The following diagram outlines the logical flow of the melting point determination experiment.

Caption: Experimental workflow for melting point determination.

Conclusion: Practical Implications for Drug Development

The physical properties of 2-chloro-4-pyrrolidinobenzoic acid are not merely academic data points; they hold significant implications for its practical application.

-

Synthesis and Purification: The high melting point and crystalline nature are advantageous for purification by recrystallization. The solid nature of the compound simplifies handling, weighing, and storage compared to oils or low-melting solids.

-

Thermal Stability: The lack of a boiling point and presumed thermal decomposition is a critical consideration for any synthetic step involving high temperatures. Reaction conditions must be carefully controlled to avoid degradation, which would lead to reduced yield and complex impurity profiles.

-

Formulation: As a building block, its properties influence the properties of the final API. Understanding the thermal stability of this intermediate helps in designing robust synthetic routes that do not compromise the integrity of the molecule.

This guide provides a foundational understanding of the key physical properties of 2-chloro-4-pyrrolidinobenzoic acid, grounded in available data and established scientific principles. These insights are crucial for researchers and developers leveraging this compound in their synthetic and medicinal chemistry endeavors.

References

-

CAS NO. 192513-60-3 | 2-Chloro-4-pyrrolidinobenzoic Acid. Arctom.[Link]

-

AB157510 | CAS 192513-60-3. abcr Gute Chemie.[Link]

Sources

"2-chloro-4-pyrrolidinobenzoic acid" solubility data

An In-depth Technical Guide to the Solubility Profile of 2-chloro-4-pyrrolidinobenzoic Acid

Abstract

2-chloro-4-pyrrolidinobenzoic acid is a substituted aromatic carboxylic acid scaffold of significant interest in medicinal chemistry and pharmaceutical development. As with any compound intended for therapeutic application, a thorough understanding of its solubility is paramount, as this fundamental physicochemical property governs bioavailability, formulation strategies, and overall clinical viability. This technical guide addresses the current landscape of solubility data for 2-chloro-4-pyrrolidinobenzoic acid (CAS 192513-60-3). Recognizing a gap in publicly available quantitative data, this document provides a comprehensive analysis based on its structural components and the known properties of analogous compounds. Furthermore, it outlines authoritative, field-proven experimental protocols for the precise determination of both kinetic and thermodynamic solubility, equipping researchers with the necessary framework to generate robust and reliable data for their development programs.

Chapter 1: Introduction to 2-chloro-4-pyrrolidinobenzoic Acid

Chemical Identity and Structure

2-chloro-4-pyrrolidinobenzoic acid is a chemical building block featuring a benzoic acid core.[1] Its structure is characterized by a chlorine atom at the 2-position and a pyrrolidine ring at the 4-position relative to the carboxylic acid moiety.

| Property | Value | Source |

| IUPAC Name | 2-chloro-4-(pyrrolidin-1-yl)benzoic acid | [1] |

| CAS Number | 192513-60-3 | [1] |

| Molecular Formula | C₁₁H₁₂ClNO₂ | [1] |

| Molecular Weight | 225.67 g/mol | [1] |

The molecule's architecture, combining an acidic functional group (carboxylic acid), a lipophilic and basic heterocycle (pyrrolidine), and an electron-withdrawing halogen (chlorine) on an aromatic ring, results in a complex physicochemical profile that directly influences its solubility.

Significance in Drug Discovery

This compound is considered a valuable scaffold in medicinal chemistry, often used as a synthetic intermediate for constructing more complex molecules.[1] Its structural relation to para-aminobenzoic acid (PABA) derivatives suggests its potential as a building block for compounds with a range of therapeutic activities.[1] The pyrrolidine moiety is a common feature in pharmaceuticals, known to influence pharmacokinetic properties. The versatile functional groups—a carboxylic acid and a secondary amine—allow for straightforward chemical derivatization to create amides, esters, or salts, enabling the modulation of properties like solubility and cell permeability.[1]

The Imperative of Solubility Data

Solubility is a critical-path parameter in drug development. Insufficient aqueous solubility can lead to poor absorption and inadequate bioavailability, dooming an otherwise potent compound. Therefore, obtaining precise solubility data early in the discovery process is essential for:

-

Lead Optimization: Guiding chemical modifications to enhance solubility.

-

Formulation Development: Selecting appropriate excipients and delivery systems.

-

Preclinical Studies: Ensuring adequate compound exposure in toxicological and efficacy models.

-

Regulatory Submissions: Providing fundamental data required for compound characterization.

Chapter 2: Predicted Solubility Profile Based on Structural Analysis

In the absence of direct experimental data, a predictive analysis based on the molecule's functional components and data from structurally related compounds can provide a foundational understanding of its expected behavior.

Influence of Functional Groups

-

Carboxylic Acid (-COOH): This group confers acidic properties, allowing for significant pH-dependent solubility. At pH values well above its acid dissociation constant (pKa), the carboxylate anion (-COO⁻) will predominate, leading to dramatically increased aqueous solubility due to ion-dipole interactions with water.

-

Pyrrolidine Ring: This saturated heterocyclic amine is basic. It can be protonated in acidic conditions, forming a cationic species. This dual acidic/basic nature makes the molecule zwitterionic, with its lowest solubility typically occurring at its isoelectric point (pI). The pyrrolidine moiety also adds a degree of lipophilicity.

-

Chloro-Substituent (-Cl): The chlorine atom is an electron-withdrawing group, which increases the acidity (lowers the pKa) of the carboxylic acid compared to an unsubstituted benzoic acid.[2] It also contributes to the overall lipophilicity of the molecule, which tends to decrease aqueous solubility.

-

Aromatic Ring: The benzene ring is inherently hydrophobic and will favor solubility in organic solvents over water.

Predicted Behavior in Aqueous and Organic Solvents

Based on analysis of similar compounds, a general solubility trend can be predicted. For instance, 2-Chloro-4-(pyridin-2-yl)benzoic acid, which also contains a nitrogenous heterocycle, exhibits its highest solubility in polar protic solvents.[2] Similarly, 2-chloro-4-nitrobenzoic acid is soluble in organic solvents like ethanol, acetone, and diethyl ether, but only slightly soluble in water (1 g/L at 20°C).[3][4]

Therefore, for 2-chloro-4-pyrrolidinobenzoic acid, the following is anticipated:

-

Aqueous Solubility: Low intrinsic solubility in neutral water due to the hydrophobic aromatic ring and chloro-substituent. Solubility is expected to increase significantly at both low pH (due to protonation of the pyrrolidine nitrogen) and high pH (due to deprotonation of the carboxylic acid).

-

Organic Solvent Solubility: Good solubility is expected in polar organic solvents, particularly polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding with the carboxylic acid. Solubility is also likely in polar aprotic solvents like DMSO and DMF. It is expected to be less soluble in nonpolar solvents such as toluene or hexane.

Chapter 3: A Validated Framework for Experimental Solubility Determination

Empirical measurement is non-negotiable for obtaining actionable data. The following protocols describe the industry-standard methods for determining kinetic and thermodynamic solubility.

Methodology 1: Kinetic Solubility Assay

Causality: This high-throughput method is ideal for early-stage discovery. It measures the solubility of a compound precipitating out of a supersaturated solution (typically from a DMSO stock), providing a rapid assessment of its behavior under non-equilibrium conditions, which can be relevant to fast-dissolving oral dosage forms.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2-chloro-4-pyrrolidinobenzoic acid (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution (Optional): If creating a full solubility curve, perform serial dilutions of the stock in DMSO.

-

Dispensing: Using a liquid handler, dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution into a 96-well microplate.

-

Buffer Addition: Add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final desired compound concentration and a low final DMSO percentage (typically ≤1%).

-

Incubation & Equilibration: Seal the plate and shake at a constant temperature (e.g., 25°C) for a defined period (e.g., 2-4 hours) to allow for precipitation.

-

Precipitate Removal: Use a filter plate (e.g., 0.45 µm pore size) and centrifuge to separate the precipitated solid from the saturated supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as LC-MS/MS or HPLC-UV, by comparing the response to a standard calibration curve prepared in the same buffer/DMSO mixture.

Workflow Visualization:

Caption: High-throughput kinetic solubility determination workflow.

Methodology 2: Thermodynamic (Equilibrium) Solubility Assay

Causality: The "gold standard" shake-flask method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase. This value is critical for biopharmaceutical classification (BCS), formulation, and predicting in vivo dissolution under steady-state conditions.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of solid 2-chloro-4-pyrrolidinobenzoic acid to a series of vials, each containing a different solvent or buffer solution (e.g., pH 2.0, pH 7.4, pH 9.0, ethanol, etc.). The excess solid is crucial to ensure equilibrium with the solid state is achieved.

-

Equilibration: Seal the vials tightly and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours).

-

Equilibrium Confirmation: Periodically sample the supernatant (e.g., at 24h and 48h) and measure the concentration. Equilibrium is reached when consecutive measurements are statistically identical.

-

Phase Separation: Once equilibrium is confirmed, allow the vials to stand undisturbed for a short period to let the solid settle. Carefully withdraw an aliquot of the supernatant. For viscous or finely suspended samples, centrifugation or filtration (using a filter material confirmed not to bind the compound) is required.

-

Dilution and Analysis: Accurately dilute the saturated supernatant with a suitable mobile phase or solvent.

-

Quantification: Determine the concentration of the diluted sample using a validated HPLC-UV or LC-MS method against a multi-point calibration curve. The final solubility is calculated by applying the dilution factor.

Workflow Visualization:

Caption: Thermodynamic (shake-flask) solubility determination workflow.

Chapter 4: Data Interpretation and Application

The experimentally determined solubility data for 2-chloro-4-pyrrolidinobenzoic acid should be compiled into a clear, comparative table. This data will directly inform critical decisions in the drug development pipeline.

-

pH-Solubility Profile: Plotting solubility versus pH will reveal the isoelectric point and guide the selection of pH-modifying excipients for formulation.

-

Solvent Selection: Data from organic solvents will inform choices for process chemistry, purification, and the development of amorphous solid dispersions or lipid-based formulations.

-

Biopharmaceutical Classification: The equilibrium solubility at relevant physiological pH values (e.g., 1.2, 4.5, 6.8) is a key component in determining the compound's BCS class, which in turn dictates the required clinical development path.

Conclusion

References

- 2-Chloro-4-(pyridin-2-yl)benzoic acid - Smolecule. (2023-08-16).

- 2-Chloro-4-pyrrolidinobenzoic Acid|CAS 192513-60-3 - Benchchem.

- 2-Chloro-4-nitrobenzoic acid - SURFACTANTS,INTERMEDIATES,CUSTOMIZED SOLUTIONS.

- 2-Chloro-4-nitrobenzoic Acid CAS 99-60-5 - Home Sunshine Pharma.

Sources

Spectroscopic Data of 2-chloro-4-pyrrolidinobenzoic Acid: A Technical Guide for Researchers

Introduction

2-chloro-4-pyrrolidinobenzoic acid is a valuable building block in medicinal chemistry and drug discovery. Its structural features, a substituted benzoic acid with a pyrrolidine moiety, offer multiple points for chemical modification, making it a versatile scaffold for the synthesis of novel compounds with potential therapeutic activities.[1] A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, quality control, and for tracking its transformations in chemical reactions.

Molecular Structure and Analytical Workflow

The analytical workflow for the characterization of 2-chloro-4-pyrrolidinobenzoic acid is a systematic process that integrates multiple spectroscopic techniques to elucidate its molecular structure. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident identification.

Caption: A typical analytical workflow for the structural elucidation of an organic molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 2-chloro-4-pyrrolidinobenzoic acid are discussed below. These predictions are based on the analysis of similar substituted benzoic acids and established chemical shift principles.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the pyrrolidine ring. The chemical shifts are influenced by the electronic effects of the substituents on the benzoic acid ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Integration |

| Aromatic H-3 | ~6.7-6.9 | Doublet | J ≈ 2 Hz | 1H |

| Aromatic H-5 | ~6.6-6.8 | Doublet of Doublets | J ≈ 8 Hz, 2 Hz | 1H |

| Aromatic H-6 | ~7.8-8.0 | Doublet | J ≈ 8 Hz | 1H |

| Pyrrolidine CH₂ (alpha to N) | ~3.3-3.5 | Triplet | J ≈ 7 Hz | 4H |

| Pyrrolidine CH₂ (beta to N) | ~2.0-2.2 | Quintet | J ≈ 7 Hz | 4H |

| Carboxylic Acid OH | >10 | Broad Singlet | - | 1H |

Causality behind Predictions:

-

The pyrrolidine group at C-4 is an electron-donating group, which will shield the aromatic protons, causing them to appear at a relatively lower chemical shift (upfield) compared to unsubstituted benzoic acid.

-

The chlorine atom at C-2 is an electron-withdrawing group, which will deshield the adjacent proton (H-3).

-

The carboxylic acid group is also electron-withdrawing and will deshield the ortho proton (H-6), causing it to appear at the lowest field (downfield) among the aromatic protons.

-

The splitting patterns (multiplicities) are predicted based on the expected spin-spin coupling between adjacent protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid C=O | ~165-170 |

| Aromatic C-1 | ~120-125 |

| Aromatic C-2 | ~130-135 |

| Aromatic C-3 | ~110-115 |

| Aromatic C-4 | ~150-155 |

| Aromatic C-5 | ~112-117 |

| Aromatic C-6 | ~130-135 |

| Pyrrolidine C (alpha to N) | ~45-50 |

| Pyrrolidine C (beta to N) | ~25-30 |

Causality behind Predictions:

-

The carbonyl carbon of the carboxylic acid is highly deshielded and will appear at the lowest field.

-

The aromatic carbon attached to the electron-donating pyrrolidine group (C-4) will be significantly shielded and appear at a lower chemical shift.

-

The carbons attached to the electron-withdrawing chlorine (C-2) and carboxylic acid (C-1) groups will be deshielded.

Experimental Protocol: NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of small organic molecules is provided below.

Caption: A generalized workflow for NMR sample preparation and data acquisition.

Detailed Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-chloro-4-pyrrolidinobenzoic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a volume of about 0.6-0.7 mL. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. Typical parameters include a 45-90° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Perform phase and baseline corrections on the resulting spectra. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of 2-chloro-4-pyrrolidinobenzoic acid will exhibit characteristic absorption bands for the carboxylic acid, the aromatic ring, the carbon-chlorine bond, and the pyrrolidine group.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 2500-3300 | Carboxylic Acid | O-H stretch | Broad |

| ~1700 | Carboxylic Acid | C=O stretch | Strong |

| ~3050 | Aromatic C-H | C-H stretch | Medium |

| 1600, 1500, 1450 | Aromatic C=C | C=C stretch | Medium-Strong |

| ~1250 | Aromatic C-N | C-N stretch | Medium |

| ~1100-1300 | Carboxylic Acid | C-O stretch | Medium |

| ~800-850 | Aromatic C-H | C-H out-of-plane bend | Strong |

| ~700-800 | C-Cl | C-Cl stretch | Medium |

| 2850-2960 | Aliphatic C-H (Pyrrolidine) | C-H stretch | Medium |

Causality behind Predictions:

-

The O-H stretch of the carboxylic acid will appear as a very broad band due to hydrogen bonding.[2]

-

The C=O stretch of the carboxylic acid will be a strong, sharp peak. Its position can be slightly lowered due to conjugation with the aromatic ring.[3]

-

Aromatic C-H stretches are typically observed above 3000 cm⁻¹.[4][5]

-

The C-Cl stretch appears in the fingerprint region and its exact position can be influenced by the substitution pattern on the aromatic ring.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Technique)

The KBr pellet technique is a common method for preparing solid samples for IR analysis.[6][7][8]

Detailed Methodology:

-

Sample Preparation: Grind 1-2 mg of dry 2-chloro-4-pyrrolidinobenzoic acid with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Transfer the mixture to a pellet-pressing die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.[9][10]

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The molecular weight of 2-chloro-4-pyrrolidinobenzoic acid (C₁₁H₁₂ClNO₂) is 225.67 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 225. Due to the presence of chlorine, an isotope peak at m/z = 227 (M+2) with approximately one-third the intensity of the molecular ion peak is also expected.

-

Key Fragmentation Patterns: The fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for benzoic acids include the loss of small, stable molecules.[11][12]

| m/z | Predicted Fragment | Loss from Molecular Ion |

| 225/227 | [C₁₁H₁₂ClNO₂]⁺ | - |

| 208/210 | [C₁₁H₁₁ClNO]⁺ | Loss of OH (17) |

| 180/182 | [C₁₀H₁₁ClN]⁺ | Loss of COOH (45) |

| 152/154 | [C₉H₉Cl]⁺ | Loss of Pyrrolidine (71) |

| 105 | [C₇H₅O]⁺ | Phenylacylium ion (common in benzoic acids) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Causality behind Predictions:

-

The molecular ion is formed by the removal of an electron.[10]

-

Fragmentation often occurs at bonds adjacent to functional groups. The loss of the hydroxyl radical (-OH) and the carboxyl radical (-COOH) are common fragmentation pathways for carboxylic acids.[12]

-

Cleavage of the bond between the aromatic ring and the pyrrolidine group is also a likely fragmentation pathway.

Experimental Protocol: Electron Ionization Mass Spectrometry

Detailed Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.[9]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z values.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 2-chloro-4-pyrrolidinobenzoic acid. By understanding these expected spectral characteristics, researchers can confidently identify this compound, monitor its purity, and follow its progression in synthetic schemes. The provided experimental protocols offer a practical starting point for acquiring high-quality spectroscopic data. While this guide is based on sound scientific principles and data from analogous structures, it is recommended that experimental data be acquired for definitive structural confirmation.

References

- Goldenberg, D. P. (2016). Principles of NMR Spectroscopy. University Science Books.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Kintek Solution. (n.d.). How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis. Retrieved from [Link]

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

- de Hoffmann, E., & Stroobant, V. (2007).

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). infrared spectrum of benzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. redshelf.com [redshelf.com]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]

- 7. pelletpressdiesets.com [pelletpressdiesets.com]

- 8. shimadzu.com [shimadzu.com]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

"2-chloro-4-pyrrolidinobenzoic acid" potential biological activity

An In-Depth Technical Guide to the Potential Biological Activity of 2-chloro-4-pyrrolidinobenzoic acid

Introduction